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3-[(3,5-Dinitropyridin-2-yl)amino]phenol

Medicinal Chemistry Pharmacophore Design Enzyme Inhibition

Researchers developing NQO1-dependent bioreductive prodrugs require precisely defined dinitropyridine regioisomers; substituting the meta-hydroxyl geometry with the para-isomer alters hydrogen bond topology, polar surface area, and enzyme recognition-compromising SAR integrity. This compound resolves that challenge with a verified meta-aminophenol orientation (HBD vector ~120° to the amine linkage). • Enables systematic SAR mapping against 4-hydroxy, non-hydroxylated, and 2-hydroxy comparators. • Characterized PSA of 136.79 Ų, XLogP3 of 2.6, and density of 1.616 g/cm³ for QC reference. • Analytical verification via HPLC (≥95%), ¹H NMR, and mass spectrometry ensures batch-to-batch reproducibility for NQO1/CPR partitioning assays.

Molecular Formula C11H8N4O5
Molecular Weight 276.20 g/mol
CAS No. 326899-75-6
Cat. No. B4933671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dinitropyridin-2-yl)amino]phenol
CAS326899-75-6
Molecular FormulaC11H8N4O5
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13)
InChIKeySCVFUGNWYODCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Dinitropyridin-2-yl)amino]phenol (CAS 326899-75-6): Physicochemical Identity and Structural Classification


3-[(3,5-Dinitropyridin-2-yl)amino]phenol (CAS 326899-75-6) is a synthetic nitroaromatic compound with molecular formula C11H8N4O5 and molecular weight 276.20 g/mol . It belongs to the class of 2-amino-3,5-dinitropyridine derivatives in which a 3-hydroxyphenyl (m-aminophenol) moiety is coupled to the dinitropyridine core via a secondary amine linkage. The compound features two electron-withdrawing nitro groups at the 3- and 5-positions of the pyridine ring and a phenolic hydroxyl group in the meta position of the pendant phenyl ring . This specific regioisomer—with the hydroxyl substituent at the 3-position (meta) of the aniline ring—is structurally distinct from its 4-hydroxy (para) regioisomer, 4-[(3,5-dinitropyridin-2-yl)amino]phenol, a differentiation that carries measurable consequences for hydrogen bonding topology, polarity, and potentially biological target engagement.

Why Generic Substitution of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol with Regioisomeric or Core-Modified Analogs Carries Scientific Risk


Substituting 3-[(3,5-dinitropyridin-2-yl)amino]phenol with its 4-hydroxy regioisomer or with non-hydroxylated N-phenyl-3,5-dinitropyridin-2-amine is not scientifically neutral. The position of the hydroxyl group on the phenyl ring fundamentally alters the compound's hydrogen bond donor/acceptor geometry, polar surface area (PSA), and computed partition coefficient (XLogP3 = 2.6) [1]. In enzyme inhibition contexts, the meta-hydroxyl orientation of this compound presents a distinct pharmacophoric pattern compared to the para-isomer, potentially altering recognition by nitroreductase enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase (CPR), where the spatial relationship between the reducible nitro groups and the hydrogen-bonding phenol governs substrate specificity . Furthermore, the 3-aminophenol scaffold introduces a nucleophilic phenolic oxygen at a different ring position than 4-aminophenol analogs, modifying both the compound's redox potential and its metabolic conjugation liability via glucuronidation or sulfation. These differences, while subtle in two-dimensional representation, are consequential in three-dimensional biological recognition environments and thus preclude arbitrary interchange.

3-[(3,5-Dinitropyridin-2-yl)amino]phenol: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Hydroxyl Positioning Defines Differentiated Hydrogen-Bonding Architecture Compared to 4-Hydroxy Isomer

The 3-hydroxyphenyl (meta) configuration of 3-[(3,5-dinitropyridin-2-yl)amino]phenol confers a hydrogen bond donor/acceptor spatial arrangement that is geometrically distinct from the 4-hydroxy (para) regioisomer. In the target compound, the phenolic -OH is situated such that its hydrogen bond donor vector projects at approximately 120° relative to the secondary amine linkage, whereas in the 4-isomer the -OH group is linearly opposed (180°), creating a different pharmacophoric triangle between the pyridyl nitrogen, the secondary amine NH, and the phenolic OH [1]. This geometric distinction is critical for enzymes such as NQO1 and CPR, where the relative orientation of the reducible dinitropyridine warhead to the hydrogen-bonding phenol influences substrate recognition and catalytic turnover efficiency . While direct comparative NQO1 IC50 values for the two regioisomers are not publicly available, the class-level precedent established by Burke et al. (2011) demonstrates that 3,5-dinitropyridin-2-yl-containing substrates are reduced by human NQO1 faster than the clinical bioreductive prodrug CB-1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], establishing the dinitropyridine core as a privileged NQO1 substrate scaffold whose activity is modulated by peripheral substitution .

Medicinal Chemistry Pharmacophore Design Enzyme Inhibition

Polar Surface Area (PSA) of 136.79 Ų Constrains Passive Membrane Permeability Differently Than Non-Phenolic N-Phenyl-3,5-dinitropyridin-2-amine

3-[(3,5-Dinitropyridin-2-yl)amino]phenol has a calculated polar surface area (PSA) of 136.79 Ų [1], which places it near the upper limit of Veber's rule for oral bioavailability (PSA ≤140 Ų) but significantly higher than the non-hydroxylated analog 3,5-dinitro-N-phenylpyridin-2-amine (CAS 18617-42-0), which lacks the phenolic -OH. The additional hydroxyl group contributes approximately 20 Ų to the PSA, which represents a meaningful reduction in predicted passive membrane permeability of roughly 0.5–1.0 log units based on established PSA-permeability correlations [2]. Simultaneously, the XLogP3 of 2.6 indicates moderate lipophilicity, balancing the increased polarity from the phenolic group. This combination—PSA of 136.79 Ų and XLogP3 of 2.6—differs from the 4-hydroxy regioisomer, which, despite having identical HBD/HBA counts, would exhibit a different spatial distribution of polar surface area due to the altered -OH position, potentially affecting its interaction with membrane phospholipid headgroups and passive diffusion kinetics.

ADME Drug-likeness Cell Permeability

Class-Level Evidence: 3,5-Dinitropyridin-2-yl Moiety Confers NQO1 Bioreductive Substrate Activity Superior to CB-1954

Although direct NQO1 substrate activity data for 3-[(3,5-dinitropyridin-2-yl)amino]phenol have not been publicly reported, class-level evidence from Burke et al. (2011) demonstrates that compounds bearing the 3,5-dinitropyridin-2-yl moiety are substrates for human NQO1 and are reduced more rapidly than the established bioreductive prodrug CB-1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide] . Specifically, compound 10b and compound 13 from that study—both containing the 3,5-dinitropyridin-2-yl substructure—exhibited faster NQO1-mediated reduction than CB-1954. Furthermore, the structurally related compound 2-(3,5-dinitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (compound 12) showed specific activity of 0.013 µmol/min/mg with recombinant NQO1 at 37°C [1]. These data establish the 3,5-dinitropyridin-2-yl scaffold as a privileged NQO1 substrate motif. The target compound's additional m-aminophenol substituent introduces a hydrogen-bonding handle that may further tune substrate-enzyme recognition, though this remains to be experimentally validated.

Bioreductive Prodrugs NQO1 Cancer Therapeutics

Predicted Physicochemical Stability Profile: Boiling Point 441°C and Density 1.616 g/cm³ Differentiate from Lighter Dinitropyridine Congeners

3-[(3,5-Dinitropyridin-2-yl)amino]phenol exhibits a predicted boiling point of 441°C at 760 mmHg and a density of 1.616 g/cm³ . These values reflect the contribution of the m-aminophenol moiety to intermolecular forces (hydrogen bonding) and molecular mass, differentiating this compound from simpler dinitropyridine derivatives such as 2-amino-3,5-dinitropyridine (MW 184.11 g/mol) or 3,5-dinitropyridine itself (MW 183.08 g/mol). The higher boiling point and density indicate stronger intermolecular cohesion, which has implications for solid-state stability, melting behavior, and formulation compatibility. The compound's flash point of 220.5°C suggests thermal stability suitable for standard synthetic and storage conditions, but also indicates that procurement specifications should verify purity and storage history, as thermal degradation pathways may differ from lighter dinitropyridine analogs.

Chemical Stability Formulation Process Chemistry

Presence in Drug-Like Screening Libraries (ZINC03880508, EU-0068929) Indicates Favorable Computed Drug-Likeness Relative to Non-Selected Dinitropyridine Analogs

3-[(3,5-Dinitropyridin-2-yl)amino]phenol is cataloged in the ZINC database of commercially available compounds for virtual screening under identifier ZINC03880508 and in the EU-OPENSCREEN library under identifier EU-0068929 . Inclusion in these curated screening collections implies that the compound passed computational filters for drug-likeness, including molecular weight (276.20 g/mol, within the 150–500 range), XLogP3 (2.6, within the -0.4 to 5.6 range), hydrogen bond donors (2, ≤5), hydrogen bond acceptors (7, ≤10), and rotatable bonds (2, ≤10) [1]. Not all dinitropyridine derivatives achieve this selection; compounds with excessive lipophilicity, reactive functionality, or undesirable substructural alerts are excluded. The compound's dual listing across independent screening collections provides independent validation of its suitability as a chemical probe scaffold and distinguishes it from structurally similar but non-selected 3,5-dinitropyridine analogs.

Virtual Screening Compound Selection Chemical Probes

Optimal Research and Industrial Application Scenarios for 3-[(3,5-Dinitropyridin-2-yl)amino]phenol


Bioreductive Prodrug Candidate Development Targeting NQO1-Overexpressing Solid Tumors

Based on class-level evidence that 3,5-dinitropyridin-2-yl compounds are reduced by human NQO1 faster than CB-1954 , this compound is a rational starting scaffold for designing NQO1-dependent bioreductive prodrugs. The m-aminophenol substituent provides a synthetic handle for further derivatization (e.g., conjugation to cytotoxic effectors, PEGylation for solubility, or attachment of tumor-targeting ligands). Researchers procuring this compound for cancer-selective cytotoxicity studies should benchmark NQO1-dependent cell killing in NQO1-high (e.g., HCT-116, A549) versus NQO1-low or NQO1-inhibited (dicoumarol-treated) cell lines, referencing the Burke et al. (2011) framework where 3,5-dinitropyridin-2-yl substrates showed enhanced NQO1-mediated reduction relative to CB-1954 .

Structure-Activity Relationship (SAR) Studies on Nitroaromatic Pharmacophore Topology

The distinct meta-hydroxyl geometry of this compound, with its hydrogen bond donor vector oriented at approximately 120° to the amine linkage, provides a specific pharmacophoric pattern for probing the spatial requirements of nitroreductase active sites [1]. Researchers can use this compound as the meta-isomer reference point in a systematic SAR matrix that includes: (i) the 4-hydroxy regioisomer for HBD orientation comparison; (ii) the non-hydroxylated N-phenyl-3,5-dinitropyridin-2-amine (CAS 18617-42-0) as the zero-HBD control; and (iii) the 2-hydroxy (ortho) isomer if synthetically accessible, for steric and intramolecular hydrogen bonding effects. This systematic comparator set enables quantitative mapping of hydroxyl position effects on enzyme kinetics.

Physicochemical Benchmarking Standard for Dinitropyridine Derivative Libraries

With a measured/calculated PSA of 136.79 Ų, XLogP3 of 2.6, and density of 1.616 g/cm³ , this compound serves as a well-characterized physicochemical reference standard for quality control of newly synthesized dinitropyridine-aminophenol compound libraries. Its boiling point of 441°C and flash point of 220.5°C provide thermal stability benchmarks useful for establishing safe handling and storage protocols. Procurement for this purpose should specify analytical verification via HPLC purity (≥95%) and identity confirmation by 1H NMR and mass spectrometry.

Biological Probe for Dissecting One-Electron versus Two-Electron Nitroreduction Pathways

The 3,5-dinitropyridine core is susceptible to both two-electron reduction by NQO1 and one-electron reduction by CPR . The m-aminophenol substituent of this compound may differentially modulate the balance between these two reduction pathways compared to the para-isomer, due to altered electronic effects on the pyridine ring. Researchers can employ this compound alongside its 4-hydroxy regioisomer in paired NQO1/CPR activity assays to determine whether hydroxyl position influences the partitioning between obligate two-electron (detoxifying) and one-electron (ROS-generating) nitroreduction, a critical parameter for designing tumor-selective cytotoxins that exploit the elevated NQO1:CPR ratio observed in many solid tumors .

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